molecular formula C11H17ClN2OS B3027481 (3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride CAS No. 1289387-43-4

(3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride

Cat. No. B3027481
CAS RN: 1289387-43-4
M. Wt: 260.78
InChI Key: FAXKORNILIQFML-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride” is C11H17ClN2OS . The molecular weight is 260.78 .

Scientific Research Applications

Antibacterial Activity

(3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride: has been investigated for its antibacterial properties. In a study, a library of structurally modified derivatives was synthesized, and their antibacterial activity was evaluated using the agar diffusion method. Notably, three of these compounds demonstrated antibacterial effects. One compound exhibited good activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL .

Drug Discovery

The compound’s unique structure makes it an attractive candidate for drug discovery. Researchers have explored its potential as a pharmacophore in bioactive molecules. Its hybrid composition of isothiazole and piperazine moieties contributes to its diverse biological activities, including antiviral, antimicrobial, and anti-HIV-1 properties .

Medicinal Chemistry

In medicinal chemistry, (3-Methylpiperazin-1-yl)(3-methylthiophen-2-yl)methanone hydrochloride derivatives have been studied as dopamine and serotonin antagonists. These derivatives find application as antipsychotic drug substances .

Isothiazole Scaffold

The isothiazole ring within the compound can serve as a bioactive scaffold. Researchers have conducted structure-activity relationship (SAR) studies to enhance the biological activity of isothiazole derivatives .

Benzisothiazole Derivatives

While not directly related to this compound, benzisothiazole derivatives (such as saccharin) are important heterocyclic compounds. They exhibit various biological activities, including oxidosqualene cyclase inhibition, treatment of urinary dysfunction, and antibacterial/antifungal effects .

properties

IUPAC Name

(3-methylpiperazin-1-yl)-(3-methylthiophen-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS.ClH/c1-8-3-6-15-10(8)11(14)13-5-4-12-9(2)7-13;/h3,6,9,12H,4-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXKORNILIQFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=C(C=CS2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289387-43-4
Record name Methanone, (3-methyl-1-piperazinyl)(3-methyl-2-thienyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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